molecular formula C17H12F3NO4S B2920686 methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate CAS No. 1358469-10-9

methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate

Cat. No.: B2920686
CAS No.: 1358469-10-9
M. Wt: 383.34
InChI Key: KWEKEHDFLGJQNV-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazine core. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzothiazine core using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzothiazine derivatives.

Scientific Research Applications

Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzothiazine core is crucial for binding to these targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,1-dioxo-4-phenyl-4H-1lambda6,4-benzothiazine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 1,1-dioxo-4-[3-(chloromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its analogs.

Biological Activity

Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate, a compound characterized by its unique trifluoromethyl group and benzothiazine structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C14H15F3O4S
  • CAS Number: 2197056-70-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. Once inside the cell, the compound can modulate enzyme activities and receptor interactions, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings: A study demonstrated that related benzothiazine derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Case Study: In vitro assays revealed that benzothiazine derivatives could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Enzyme Inhibition

This compound has shown promise in inhibiting specific enzymes:

  • Mechanism: The compound may inhibit enzymes involved in cancer proliferation and metastasis by binding to active sites or allosteric sites .

Data Table: Biological Activities Summary

Activity TypeEffect/OutcomeReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits key enzymes linked to cancer

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of Thiazine Ring: A cyclization reaction involving sulfur-containing reagents.
  • Introduction of Trifluoromethyl Group: Achieved through nucleophilic substitution reactions.
  • Carboxylation: Utilizing carbon dioxide under high-pressure conditions.

Properties

IUPAC Name

methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S/c1-25-16(22)15-10-21(12-6-4-5-11(9-12)17(18,19)20)13-7-2-3-8-14(13)26(15,23)24/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKEHDFLGJQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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